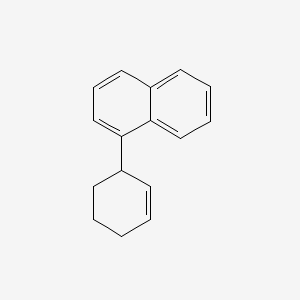
1,2,3,4-Tetrahydrophenylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydrophenylnaphthalene is a polycyclic aromatic hydrocarbon It is commonly used in organic synthesis and is known for its stability and unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrophenylnaphthalene can be synthesized through the Diels-Alder reaction. This involves the reaction between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydrophenylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.
科学研究应用
1,2,3,4-Tetrahydrophenylnaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydrophenylnaphthalene involves its interaction with various molecular targets and pathways. Its polycyclic structure allows it to participate in π-π interactions and other non-covalent interactions with biomolecules. These interactions can influence biological processes and potentially lead to therapeutic effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Similar in structure but with additional phenyl groups.
1,2,3,4-Tetrahydronaphthalene: Lacks the phenyl group, making it less complex.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
1,2,3,4-Tetrahydrophenylnaphthalene is unique due to its specific arrangement of phenyl and naphthalene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
属性
CAS 编号 |
97643-20-4 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
1-cyclohex-2-en-1-ylnaphthalene |
InChI |
InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h2,4-7,9-13H,1,3,8H2 |
InChI 键 |
CXNGNKYSIGLGOL-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CC(C1)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















